molecular formula C16H20ClNO B1586321 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride CAS No. 58999-69-2

2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride

Cat. No. B1586321
CAS RN: 58999-69-2
M. Wt: 277.79 g/mol
InChI Key: RWWWQPKHGYNPPA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride, or 2-MPAH, is an organic compound commonly used in scientific research. It is a colorless solid with a melting point of approximately 128°C and a boiling point of approximately 235°C. 2-MPAH is a versatile compound, as it can be used as a reagent, an intermediate, and a catalyst in various reactions. It is primarily used in the synthesis of other compounds and in the study of the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel synthetic routes and chemical transformations involving aniline derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, the synthesis of novel derivatives through the condensation of aniline with different reagents demonstrates the compound's utility in creating pharmacologically active molecules. Studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols reveal the compound's potential in understanding and manipulating photophysical properties for applications such as sensing and material science (Geethanjali et al., 2015).

Applications in Material Science

Aniline derivatives have been identified as key components in the development of new materials with desirable electronic and photonic properties. For example, a study on the emitting amorphous molecular materials with bipolar character, including aniline derivatives, showcases their role in organic electroluminescent devices, offering insights into designing materials for advanced optoelectronic applications (Doi et al., 2003).

Pharmacological Research

While excluding direct information on drug use and dosage, research into the pharmacological activities of compounds related to 2-methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride provides a foundation for developing new therapeutic agents. Investigations into compounds' analgesic, anti-inflammatory, and antimicrobial properties contribute to the broader understanding of how structural modifications can influence biological activity (Fernandes et al., 2014).

properties

IUPAC Name

2-methoxy-5-(2-phenylpropan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-16(2,12-7-5-4-6-8-12)13-9-10-15(18-3)14(17)11-13;/h4-11H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWWQPKHGYNPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374085
Record name 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride

CAS RN

58999-69-2
Record name 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58999-69-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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